molecular formula C10H10O5 B8580284 (E)-Methyl 5-(3-methoxy-3-oxoprop-1-en-1-yl)furan-2-carboxylate

(E)-Methyl 5-(3-methoxy-3-oxoprop-1-en-1-yl)furan-2-carboxylate

Cat. No.: B8580284
M. Wt: 210.18 g/mol
InChI Key: YHEHEVFHOZQFHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-Methyl 5-(3-methoxy-3-oxoprop-1-en-1-yl)furan-2-carboxylate is an organic compound with a unique structure that includes a furan ring substituted with a methoxycarbonyl group and an acrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Methyl 5-(3-methoxy-3-oxoprop-1-en-1-yl)furan-2-carboxylate typically involves the reaction of 5-methoxycarbonyl-2-furyl derivatives with acrylate compounds under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki–Miyaura coupling . This reaction is known for its mild conditions and high functional group tolerance, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow processes to ensure high yield and purity. Catalytic pathways, such as the cross-ketonization of methyl 2-furoate with carboxylic acids, have been explored for the efficient production of furan derivatives .

Chemical Reactions Analysis

Types of Reactions

(E)-Methyl 5-(3-methoxy-3-oxoprop-1-en-1-yl)furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones.

    Reduction: The acrylate moiety can be reduced to form saturated esters.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions include furanones, saturated esters, and various substituted furan derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(E)-Methyl 5-(3-methoxy-3-oxoprop-1-en-1-yl)furan-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-Methyl 5-(3-methoxy-3-oxoprop-1-en-1-yl)furan-2-carboxylate involves its interaction with molecular targets through its functional groups. The furan ring can participate in π-π stacking interactions, while the methoxycarbonyl and acrylate groups can form hydrogen bonds and undergo nucleophilic attacks. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-Methyl 5-(3-methoxy-3-oxoprop-1-en-1-yl)furan-2-carboxylate is unique due to the presence of both the furan ring and the acrylate moiety, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C10H10O5

Molecular Weight

210.18 g/mol

IUPAC Name

methyl 5-(3-methoxy-3-oxoprop-1-enyl)furan-2-carboxylate

InChI

InChI=1S/C10H10O5/c1-13-9(11)6-4-7-3-5-8(15-7)10(12)14-2/h3-6H,1-2H3

InChI Key

YHEHEVFHOZQFHC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC1=CC=C(O1)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The reaction was carried out in the same manner as described in Example 21 except that 25 ml of 2-(methoxycarbonyl)furan and 0.939 g of methyl acrylate were used. Unreacted 2-(methoxycarbonyl)furan was removed from the obtained reaction solution by distillation under reduced pressure. Recrystallization of the solid residue gave 0.65 g of methyl β-(5-methoxycarbonyl-2-furyl)acrylate (4) (the yield was 28%).
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Synthesis routes and methods II

Procedure details

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